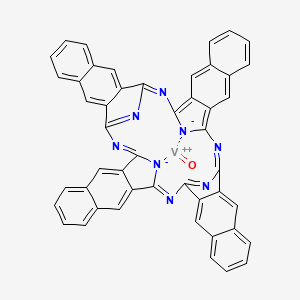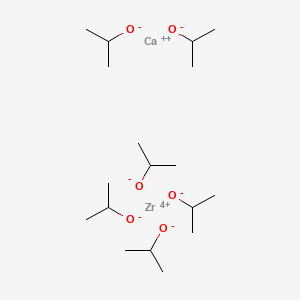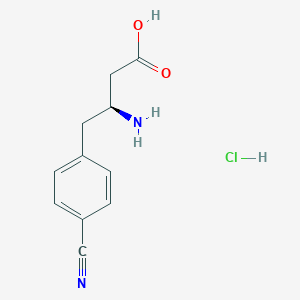
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, six organotin(IV) complexes of 3-(4-cyanophenyl) acrylic acid were synthesized and characterized by elemental analysis, FT-IR, and NMR . Another study reported the development of an effective synthetic route of rilpivirine, which involved the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the 3-[(4-cyanophenyl)(ethyl)amino]butanoic acid molecule contains a total of 33 bonds. There are 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aromatic), 1 nitrile (aromatic), and 1 hydroxyl .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, organotin(IV) carboxylates of 3-(4-cyanophenyl) acrylic acid were synthesized and characterized. The complexes were screened for antimicrobial activities and cytotoxicity. The catalytic activity of the complexes was assessed in the transesterification reaction of Brassica campestris oil (triglycerides) to produce biodiesel (fatty acid methyl esters) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-(4-cyanophenyl)butanoic acid has a molecular weight of 189.21, and it is stored at room temperature . Another compound, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, is a powder with a melting point of 94-98 °C and is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Drug Synthesis
This compound can be used in the synthesis of drugs. Its complex molecular structure makes it a versatile chemical compound in scientific research.
Organic Chemistry Studies
“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” can be used in organic chemistry studies. Its perplexity with its complex molecular structure and burstiness through its various applications make it a valuable compound in these studies.
Preparation of Boron Reagents
This compound can be used in the preparation of boron reagents for SM coupling . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Transmetalation Studies
“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” can be used in studies of transmetalation . Transmetalation is a process where formally nucleophilic organic groups are transferred from boron to palladium .
Studies of Organoboron Reagents
This compound can be used in studies of organoboron reagents . These reagents are relatively stable, readily prepared, and generally environmentally benign, making them ideal for use in SM coupling .
Wirkmechanismus
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, 4-Cyanophenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBWUZSLDACSS-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375861 | |
| Record name | (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332061-88-8, 270065-88-8 | |
| Record name | Benzenebutanoic acid, β-amino-4-cyano-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







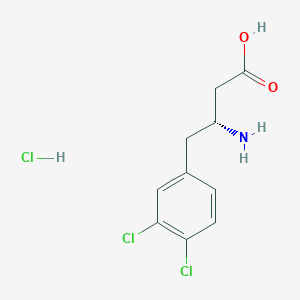





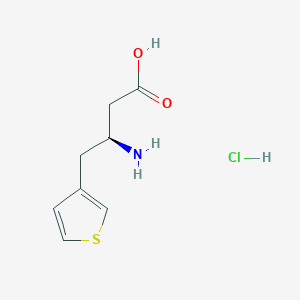
![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)
